molecular formula C16H24O5 B082716 Nonyl 3,4,5-trihydroxybenzoate CAS No. 10361-11-2

Nonyl 3,4,5-trihydroxybenzoate

Cat. No. B082716
CAS RN: 10361-11-2
M. Wt: 296.36 g/mol
InChI Key: KSNJEADFLJNDCP-UHFFFAOYSA-N
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Description

“Nonyl 3,4,5-trihydroxybenzoate” is a chemical compound with the molecular formula C16H24O5 . It is also known by its CAS number 10361-11-2 .

Scientific Research Applications

  • Antibacterial Activity : Alkyl gallates like nonyl 3,4,5-trihydroxybenzoate are effective against bacteria such as Salmonella choleraesuis, with varying effectiveness based on the length of the alkyl chain. Nonyl and octyl gallates have been found to be the most effective against this bacterium (Kubo, Fujita, & Nihei, 2002).

  • Antifungal Activity : These compounds also exhibit antifungal properties. For instance, nonyl gallate has been found effective against Saccharomyces cerevisiae and Zygosaccharomyces bailii. The antifungal activity is primarily due to the compounds' ability to act as nonionic surface-active agents (surfactants) (Kubo, Xiao, & Fujita, 2001).

  • Antioxidant Properties : Hydroxybenzoic acids and their esters, including nonyl 3,4,5-trihydroxybenzoate, demonstrate significant hydroxyl radical scavenging activities. These compounds can protect against cell damage induced by oxidative stress agents such as hydrogen peroxide (Masaki, Okamoto, Sakaki, & Sakurai, 1997).

  • Molecular Design in Food Additives : Alkyl 3,4,5-trihydroxybenzoates are synthesized for use in food additives, combining antioxidative and antifungal properties. Nonyl and octyl 3,4-dihydroxybenzoates are noted for their effectiveness against yeast and for their ability to act as surfactants (Nihei, Nihei, & Kubo, 2004).

  • Role in Sensory Studies : Compounds like 3,4,5-trihydroxybenzoic acid have been identified as umami-enhancing compounds in Japanese green tea, contributing to its quality-determining taste (Kaneko, Kumazawa, Masuda, Henze, & Hofmann, 2006).

Safety And Hazards

The safety data sheet for a related compound, “n-Propyl 3,4,5-trihydroxybenzoate”, indicates that it may cause an allergic skin reaction and is harmful if swallowed .

Future Directions

While specific future directions for “Nonyl 3,4,5-trihydroxybenzoate” are not directly available, research on related compounds suggests potential applications in the treatment of dermatophytosis and as antioxidants .

properties

IUPAC Name

nonyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O5/c1-2-3-4-5-6-7-8-9-21-16(20)12-10-13(17)15(19)14(18)11-12/h10-11,17-19H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNJEADFLJNDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145942
Record name Nonyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonyl 3,4,5-trihydroxybenzoate

CAS RN

10361-11-2
Record name Nonyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10361-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonyl 3,4,5-trihydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl 3,4,5-trihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Nihei, A Nihei, I Kubo - Bioorganic & medicinal chemistry letters, 2003 - Elsevier
A homologous series (C 3 –C 14 ) of each alkyl 3,4- and 3,5-dihydroxybenzoates, and 3,4- and 3,5-dihydroxyphenyl alkanoates exhibit similar antifungal activity against Saccharomyces …
Number of citations: 40 www.sciencedirect.com
K Nihei, A Nihei, I Kubo - Journal of agricultural and food …, 2004 - ACS Publications
A series of alkyl 3,4-dihydroxybenzoates (protocatechuates) was synthesized, and their fungicidal activity against Saccharomyces cerevisiae was assayed using a 2-fold serial broth …
Number of citations: 37 pubs.acs.org
I Kubo, P Xiao, K Nihei, K Fujita… - Journal of Agricultural …, 2002 - ACS Publications
In a rational approach to the design of antifungal agents against Saccharomyces cerevisiae, a series of alkyl gallates (3,4,5-trihydroxybenzoates) were synthesized and assayed. Nonyl …
Number of citations: 68 pubs.acs.org
I Kubo, QX Chen, K Nihei - Food chemistry, 2003 - Elsevier
Dodecyl (C 12 ) gallate (3,4,5-trihydroxybenzoate) was found to inhibit the oxidation of l-3,4-dihydroxyphenylalanine (l-DOPA) catalyzed by tyrosinase. This inhibition is a slow and …
Number of citations: 181 www.sciencedirect.com
I Kubo, K Fujita, K Nihei - Journal of agricultural and food …, 2002 - ACS Publications
A series of alkyl gallates (3,4,5-trihydroxybenzoates) was synthesized and tested for their antibacterial activity against Salmonella choleraesuis. Nonyl (C 9 ) and octyl (C 8 ) gallates …
Number of citations: 95 pubs.acs.org
D Wieczorek, D Kwaśniewska, LH Hsu… - Tenside Surfactants …, 2020 - degruyter.com
Microorganisms have the remarkable capacity to develop resistance to antimicrobial agents. This is of particular concern for fungal pathogens which cause devastating invasive …
Number of citations: 5 www.degruyter.com
M Clemente - 2021 - dspace.unitus.it
Phenolic compounds are secondary metabolites exhibiting interesting biological properties, such as antioxidant, anticancer, anti-inflammatory and antimicrobial activities. Their large …
Number of citations: 0 dspace.unitus.it
XL Zhao, CQ Li, XM Song, SM Yan, DQ Luo - Chemistry of Natural …, 2021 - Springer
A series of alkyl gallates was synthesized by reacting gallic acid with the corresponding alcohols. Their structures were determined on the basis of spectroscopic data, including NMR …
Number of citations: 4 link.springer.com
มู ฮำ หมัด นิยม เดชา, สร ชัย แซ่ ลิ่ม - Rajamangala University of …, 2019 - li01.tci-thaijo.org
One of the major changes that occur during processing, distribution, and final preparation of food is oxidation. Oxidation of fat initiates other changes in the food systems that affect its …
Number of citations: 0 li01.tci-thaijo.org
M Niyomdecha, S Saelim - 2019 - repository.rmutsv.ac.th
หนึ่งในตัวการสำคัญที่ทำให้เกิดการเปลี่ยนแปลงต่างๆ ในกระบวนการผลิต การเตรียมอาหาร คือการเกิดปฏิกิริยาออกซิเดชัน ซึ่งจะทำให้เกิดการเปลี่ยนแปลงคุณภาพทางโภชนาการของอาหารนั้น เช่น ความ…
Number of citations: 2 www.repository.rmutsv.ac.th

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